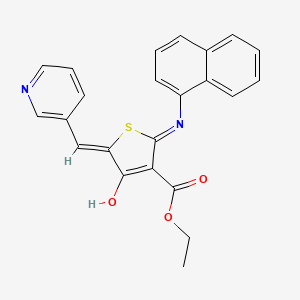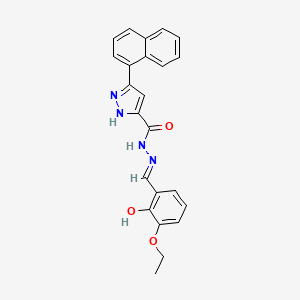![molecular formula C22H18ClN3O B3721284 N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide](/img/structure/B3721284.png)
N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide
Vue d'ensemble
Description
N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide, also known as CB-154, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and antifungal effects. In
Mécanisme D'action
The exact mechanism of action of N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to activate the p38 MAPK pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide has been shown to exhibit various biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antifungal properties, N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide has also been shown to have antioxidant effects. Studies have shown that N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide can reduce oxidative stress and lipid peroxidation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also relatively stable and can be stored for extended periods of time. However, one limitation of N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide is that it has low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide. One area of interest is the development of N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide analogs with improved solubility and bioavailability. Another area of research is the investigation of N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide in combination with other anticancer agents to determine whether it can enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide and its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide has been studied extensively for its potential therapeutic applications. One of the major areas of research has been its anticancer properties. Studies have shown that N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide induces apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer.
In addition to its anticancer properties, N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide has also been investigated for its anti-inflammatory and antifungal effects. Studies have shown that N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide can reduce inflammation in animal models of arthritis and can inhibit the growth of various fungal species, including Candida albicans.
Propriétés
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O/c1-15-10-12-16(13-11-15)21(27)25-22-24-19-8-4-5-9-20(19)26(22)14-17-6-2-3-7-18(17)23/h2-13H,14H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAOISNWEHHZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5-dimethyl-2-[1-(4-pyridinylamino)ethylidene]-1,3-cyclohexanedione](/img/structure/B3721202.png)
![5-(5-bromo-2,4-dimethoxybenzylidene)-2-[(3-chloro-2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3721204.png)

![2-[(3-chloro-2-methylphenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B3721209.png)
![methyl 2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3721213.png)
![1-phenyl-5-{[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3721215.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B3721217.png)

![7-ethyl-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B3721247.png)
![1-hydroxy-3-methyl-2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3721249.png)
![5-(4-bromobenzyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3721255.png)
![ethyl 2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B3721257.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 3-bromobenzoate](/img/structure/B3721264.png)
![3-[(4-bromophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3721280.png)